4-(4'-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole
Description
Properties
IUPAC Name |
4-[4-(4-bromophenyl)phenyl]-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2S/c21-18-9-7-15(8-10-18)14-3-5-16(6-4-14)19-13-24-20(23-19)17-2-1-11-22-12-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYTUPYDVRWTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a brominated biphenyl boronic acid reacts with a halogenated thiazole.
Bromination: The final step involves the bromination of the biphenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the biphenyl group can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or the biphenyl group.
Reduction: Reduced derivatives, such as the conversion of nitro groups to amines.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
4-(4'-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole is used in several scientific research applications, as described below:
Synthesis and Preparation Methods Thiazoles, including 4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole, can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The biphenyl group can be introduced via a Suzuki coupling reaction, where a brominated biphenyl boronic acid reacts with a halogenated thiazole. The final step involves bromination of the biphenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS). Industrial production methods optimize these synthetic routes for higher yields and purity, selecting catalysts and solvents to maximize efficiency and minimize costs.
Antimicrobial and Anticancer Activity Thiazole derivatives have demonstrated potential in overcoming microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for in vitro antimicrobial activity and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mechanism of Action
The mechanism of action of 4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its activity.
Comparison with Similar Compounds
Substituent Effects on Thiazole Position 4
- 4-(4-Bromophenyl)thiazol-2-amine Derivatives (): These compounds feature a single bromophenyl group at position 4 and an amine at position 2. They exhibit antimicrobial (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7).
- 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole (): A direct analog with a methyl group at position 2. The methyl substituent increases hydrophobicity (logP ~3.5 estimated) compared to the pyridyl group, which may reduce solubility but enhance membrane permeability.
Substituent Effects on Thiazole Position 2
- 4-Cyanophenyl-2-hydrazinylthiazoles (): Hydrazone-linked derivatives show potent anticancer activity (GI₅₀ = 1.0–1.7 µM against MCF-7 and HCT-116). The hydrazine moiety enables chelation with metal ions or hydrogen bonding, but its metabolic instability contrasts with the pyridyl group’s robustness .
- 4-(4-Trifluoromethylphenyl)thiazole Derivatives ():
These compounds inhibit acetylcholinesterase (AChE) via π-π interactions with Trp284. The trifluoromethyl group enhances electronegativity, whereas the pyridyl group in the target compound may engage in stronger hydrogen bonding .
Bioactivity and Selectivity
- Antifungal Activity :
- Dicyclopropyl-thiazoles () with bromophenyl groups show MIC values of 1.95 µg/mL against C. albicans. The biphenylyl group in the target compound could enhance fungal membrane interaction but may increase toxicity .
- Thiazolyl hydrazones () exhibit MIC = 250 µg/mL against C. utilis. The pyridyl group’s basicity might improve solubility and reduce off-target effects compared to hydrazones .
- Anticancer Activity: 4-Cyanophenyl derivatives () induce caspase-dependent apoptosis (IC₅₀ = 1.6 µM). The biphenylyl-pyridyl combination in the target compound could enhance DNA intercalation or kinase inhibition . 2-Arylbenzo[1,5]thiazepines () inhibit α-glucosidase (IC₅₀ = 2.69 µM). While structurally distinct, the bromophenyl moiety in both compounds suggests shared pharmacophore elements .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight | logP* | Water Solubility (mg/mL)* | Bioavailability Score* |
|---|---|---|---|---|
| Target Compound | ~427.3 | ~3.8 | <0.1 | 0.55 |
| 4-(4-Bromophenyl)thiazol-2-amine | ~293.2 | ~2.9 | 0.3 | 0.65 |
| 4-Cyanophenyl-2-hydrazinylthiazole | ~310.3 | ~2.5 | 0.5 | 0.50 |
*Predicted using SwissADME .
Biological Activity
4-(4'-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 342.39 g/mol. The structure features a thiazole ring fused with biphenyl and pyridine moieties, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-Phenyltiazole | E. coli | 50 µg/mL |
| 4-Bromo-Phenyltiazole | S. aureus | 30 µg/mL |
| 4-Bromo-Phenyltiazole | Pseudomonas aeruginosa | 40 µg/mL |
2. Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanism through which thiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, studies have indicated that these compounds can inhibit DNA gyrase and topoisomerase enzymes in bacteria, leading to cell death .
Case Studies
- Antibacterial Efficacy : A study published in MDPI assessed various thiazole derivatives, including those similar to our compound, revealing promising results against antibiotic-resistant strains of bacteria . The study highlighted the importance of substituents on the thiazole ring in enhancing antimicrobial activity.
- Anticancer Activity : Another investigation focused on the anticancer properties of thiazoles demonstrated that certain structural modifications significantly increased cytotoxicity against cancer cells. The presence of electron-withdrawing groups was found to enhance activity against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 4-(4'-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step condensation reactions. Key methods include:
- Halogen-substituted precursor coupling : Reacting 4-bromobiphenyl derivatives with thiazole intermediates (e.g., 3-pyridylthiazole) under reflux in ethanol or DMF, often with catalysts like K₂CO₃ or acetic acid. Yields range from 67% to 82% depending on solvent polarity and temperature .
- Optimization strategies : Solvent selection (e.g., DMF enhances solubility of aromatic intermediates), controlled heating (80–100°C to avoid decomposition), and stoichiometric adjustments to minimize byproducts .
Example protocol:
- Dissolve 4-bromo-4'-biphenylcarbaldehyde (1 eq) and 3-pyridylthioamide (1.2 eq) in ethanol.
- Add glacial acetic acid (5 drops) as a catalyst, reflux for 4–6 hours, and purify via column chromatography .
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
Structural confirmation relies on:
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and halogen (Br) positioning. For example, the bromophenyl-thiazole moiety shows a dihedral angle of 12.5° with the pyridyl group .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm; thiazole protons at δ 7.3–7.6 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 [M⁺] for bromo derivatives) confirm molecular weight .
Advanced Research Questions
Q. How do halogen substitutions (e.g., Br vs. Cl) impact biological activity, and how are these effects systematically evaluated?
- Comparative studies : Isostructural chloro and bromo analogs (e.g., 4-(4-chlorophenyl) vs. 4-(4-bromophenyl) derivatives) show differing antimicrobial potencies. Bromo derivatives exhibit 20–30% higher activity due to enhanced lipophilicity and halogen bonding with target proteins .
- Methodological evaluation :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli under standardized CLSI guidelines .
- Docking simulations : Halogen (Br) forms van der Waals interactions with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What computational approaches predict the binding affinity and pharmacokinetic properties of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). The pyridyl-thiazole core shows a binding energy of −8.2 kcal/mol, with Br forming a critical halogen bond at the ATP-binding site .
- ADME modeling : SwissADME predicts moderate bioavailability (F = 65%) due to moderate LogP (3.1) and PSA (50 Ų). CYP3A4 metabolism is a key clearance pathway .
- DFT calculations : Electron density maps reveal charge distribution at the thiazole sulfur, influencing redox potential in antiproliferative activity .
Q. How can contradictions in reported biological activities be resolved methodologically?
Discrepancies (e.g., antimicrobial vs. null activity in similar compounds) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
